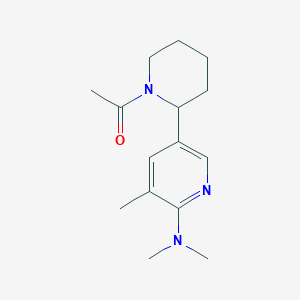
1-(2-(6-(Dimethylamino)-5-methylpyridin-3-yl)piperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(6-(Dimetilamino)-5-metilpiridin-3-il)piperidin-1-il)etanona es un compuesto orgánico complejo que presenta un anillo de piperidina, un anillo de piridina y un grupo dimetilamino. Este compuesto es de gran interés en el campo de la química medicinal debido a sus potenciales propiedades farmacológicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 1-(2-(6-(Dimetilamino)-5-metilpiridin-3-il)piperidin-1-il)etanona típicamente involucra múltiples pasos, comenzando con la preparación de los intermediarios de piperidina y piridina. Un método común involucra el acoplamiento de una piridina sustituida con un derivado de piperidina bajo condiciones controladas. Las condiciones de reacción a menudo incluyen el uso de catalizadores, disolventes y ajustes específicos de temperatura y presión para asegurar el rendimiento deseado del producto .
Métodos de Producción Industrial
En un entorno industrial, la producción de este compuesto puede involucrar reacciones a gran escala utilizando sistemas automatizados para controlar los parámetros de reacción. El proceso puede incluir pasos de purificación como cristalización, destilación o cromatografía para obtener el compuesto puro .
Análisis De Reacciones Químicas
Tipos de Reacciones
1-(2-(6-(Dimetilamino)-5-metilpiridin-3-il)piperidin-1-il)etanona puede experimentar varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar diferentes productos dependiendo del agente oxidante utilizado.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en el compuesto.
Sustitución: El compuesto puede participar en reacciones de sustitución donde un grupo funcional es reemplazado por otro.
Reactivos y Condiciones Comunes
Agentes Oxidantes: Permanganato de potasio, peróxido de hidrógeno.
Agentes Reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Reactivos de Sustitución: Halógenos, agentes alquilantes.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas .
Aplicaciones Científicas De Investigación
1-(2-(6-(Dimetilamino)-5-metilpiridin-3-il)piperidin-1-il)etanona tiene varias aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Estudiado por sus posibles efectos en los sistemas biológicos, incluyendo la inhibición enzimática y la unión a receptores.
Medicina: Investigado por sus potenciales propiedades terapéuticas, como efectos antiinflamatorios o analgésicos.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 1-(2-(6-(Dimetilamino)-5-metilpiridin-3-il)piperidin-1-il)etanona involucra su interacción con objetivos moleculares específicos en el cuerpo. El compuesto puede unirse a receptores o enzimas, alterando su actividad y provocando diversos efectos biológicos. Las vías y objetivos exactos pueden variar dependiendo de la aplicación y el contexto específicos .
Comparación Con Compuestos Similares
Compuestos Similares
2-Fenil-1-(piperidin-1-il)etanona: Comparte una estructura similar de piperidina pero difiere en los sustituyentes unidos al anillo.
4-(Piperidin-1-il)piridina: Contiene ambos anillos de piperidina y piridina pero con diferentes grupos funcionales.
Unicidad
1-(2-(6-(Dimetilamino)-5-metilpiridin-3-il)piperidin-1-il)etanona es único debido a su combinación específica de grupos funcionales y estructuras de anillo, que confieren propiedades químicas y biológicas distintas. Esta singularidad lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales .
Propiedades
Fórmula molecular |
C15H23N3O |
|---|---|
Peso molecular |
261.36 g/mol |
Nombre IUPAC |
1-[2-[6-(dimethylamino)-5-methylpyridin-3-yl]piperidin-1-yl]ethanone |
InChI |
InChI=1S/C15H23N3O/c1-11-9-13(10-16-15(11)17(3)4)14-7-5-6-8-18(14)12(2)19/h9-10,14H,5-8H2,1-4H3 |
Clave InChI |
GIUREHDLPYTEQB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN=C1N(C)C)C2CCCCN2C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(8-(3-(tert-Butyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid](/img/structure/B11798456.png)






![2-((6-Methylbenzo[d]isoxazol-3-yl)oxy)acetic acid](/img/structure/B11798517.png)





